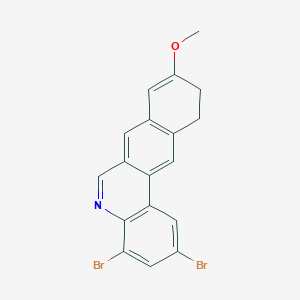
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at positions 2 and 4, a methoxy group at position 9, and a dihydro-azatetraphene core
準備方法
The synthesis of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves several steps, typically starting with the preparation of the azatetraphene core. The synthetic route generally includes:
Bromination: Introduction of bromine atoms at specific positions on the azatetraphene ring.
Methoxylation: Addition of a methoxy group at the 9th position.
Hydrogenation: Reduction of the azatetraphene core to achieve the dihydro form.
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol or sodium methoxide for methoxylation, and hydrogen gas with a palladium catalyst for hydrogenation .
化学反応の分析
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to further reduce the compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene can be compared with other similar compounds, such as:
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azaphenanthrene
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azapyrene
These compounds share similar structural features but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the azatetraphene core, which imparts distinct chemical and biological properties .
特性
分子式 |
C18H13Br2NO |
|---|---|
分子量 |
419.1 g/mol |
IUPAC名 |
2,4-dibromo-9-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-14-3-2-10-6-15-12(4-11(10)5-14)9-21-18-16(15)7-13(19)8-17(18)20/h4-9H,2-3H2,1H3 |
InChIキー |
ZSEYIKQOBBVLJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CC1)C=C3C(=C2)C=NC4=C3C=C(C=C4Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


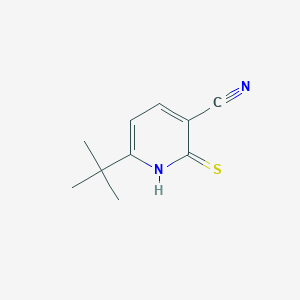
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
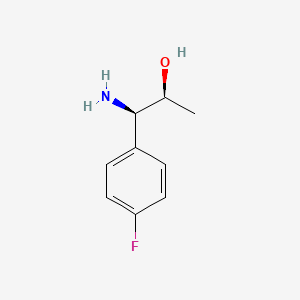
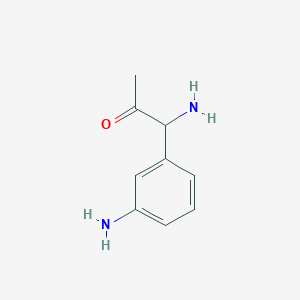
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
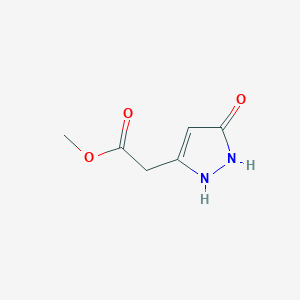
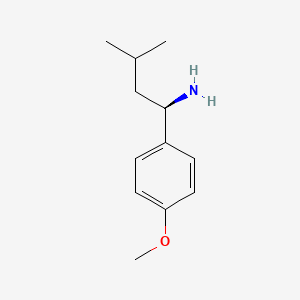
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
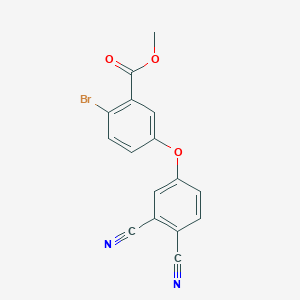
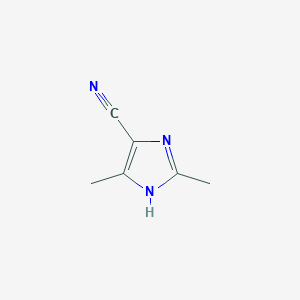
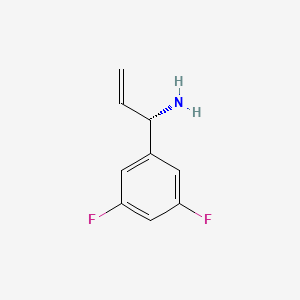
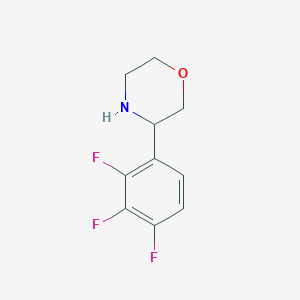
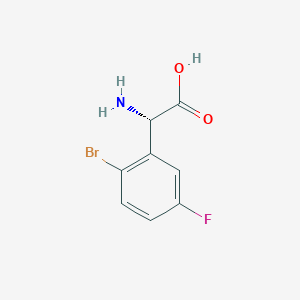
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
